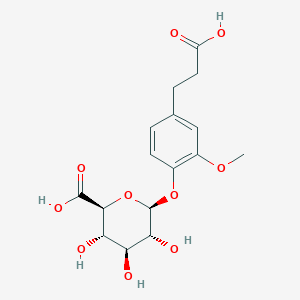
Dihydroferulic acid 4-O-glucuronide
Übersicht
Beschreibung
Dihydroferulic acid 4-O-glucuronide (DHFAG) is a versatile phenolic compound that is extensively utilized in scientific research . This compound is derived from ferulic acid, a natural component present in numerous plant species .
Synthesis Analysis
DHFAG is derived from ferulic acid, a natural component present in numerous plant species . The bioavailability of these compounds depends on their free or conjugated presence in food matrices, which is also affected by food processing . Phenolic acids undergo metabolism by the host and residing intestinal microbiota, which causes conjugations and structural modifications of the compounds .
Molecular Structure Analysis
The molecular formula of DHFAG is C16H20O10 . The structure of DHFAG can be found in various databases such as PubChem and EMBL-EBI .
Physical And Chemical Properties Analysis
The molecular weight of DHFAG is 372.32 g/mol . Other physical and chemical properties of DHFAG can be found in various databases such as PubChem and EMBL-EBI .
Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity in Cancer Treatment : Dihydrocaffeic and dihydroferulic acids have shown effectiveness in inhibiting colon adenocarcinoma cell proliferation, suggesting potential therapeutic applications in cancer treatment. Their stability and metabolic fate are critical factors in this context (Martini, Conte, & Tagliazucchi, 2019).
Antioxidative and Protective Effects : Ferulic acid demonstrates antioxidative and protective effects in oxidative brain injury. It modulates dysfunctional metabolic pathways and purinergic activities, stabilizing redox imbalance and cholinergic activities (Salau et al., 2019).
Markers for Metabolism of Caffeic Acid Derivatives : Isoferulic acid and possibly dihydroferulic acid are identified as novel markers for the metabolism of caffeic acid derivatives. This was particularly noted with significant increases in excretion following coffee supplementation (Rechner et al., 2001).
Vascular Function Maintenance : These compounds are known to maintain healthy vascular function by modulating the nitric oxide pathway in human umbilical vein endothelial cells (Le Sayec et al., 2017).
Antifungal Activity : Dihydroferulic acid esters, specifically propyl, methyl, and ethyl, exhibit strong antifungal activity against yeasts and various fungi, indicating potential applications in antifungal treatments (Beck et al., 2007).
Metabolic Fate Studies : Understanding the metabolic fate of dihydrocaffeic acid, of which dihydroferulic acid 4-O-glucuronide is a derivative, is crucial. Studies show a mixture of different primary and secondary metabolites in plasma after ingestion, with intestinal cells more capable of glucuronidating it and the liver favoring sulphation (Poquet, Clifford, & Williamson, 2008).
Zukünftige Richtungen
The potential applications of DHFAG in drug discovery, biochemistry, and physiology have garnered considerable attention . A better understanding of the gut-host interplay and microbiome biochemistry is becoming highly relevant in understanding the impact of diet and its constituents . It is suggested that health responders and non-responders are studied in combination with explanatory metabolite profiles and gene variants . This approach could turn interindividual variation from a problem in human research to an asset for research on personalized nutrition .
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-(2-carboxyethyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O10/c1-24-9-6-7(3-5-10(17)18)2-4-8(9)25-16-13(21)11(19)12(20)14(26-16)15(22)23/h2,4,6,11-14,16,19-21H,3,5H2,1H3,(H,17,18)(H,22,23)/t11-,12-,13+,14-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYERCTIKYSSKPA-JHZZJYKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)CCC(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901006707 | |
| Record name | 4-(2-Carboxyethyl)-2-methoxyphenyl hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901006707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydroferulic acid 4-O-glucuronide | |
CAS RN |
86321-28-0 | |
| Record name | Dihydroferulic acid 4-O-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086321280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Carboxyethyl)-2-methoxyphenyl hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901006707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Dihydroferulic acid 4-O-glucuronide in the human body?
A: Dihydroferulic acid 4-O-glucuronide is a metabolite of ferulic acid, a phenolic compound found in various plant-based foods like wholegrain oats and coffee. [, ] While ferulic acid itself exhibits biological activity, such as modulating nitric oxide levels and potentially contributing to healthy vascular function, the specific role of its metabolite, dihydroferulic acid 4-O-glucuronide, is less clear. [, , ] Research suggests that it's a major product of ferulic acid metabolism and is excreted in urine. [, ] More research is needed to understand the direct effects and potential bioactivity of dihydroferulic acid 4-O-glucuronide in humans.
Q2: How is Dihydroferulic acid 4-O-glucuronide formed in the body?
A: Dihydroferulic acid 4-O-glucuronide is primarily formed through the metabolism of ingested ferulic acid, often found in its glycosylated form, ferulic acid 4'-O-glucoside. [] This process likely involves a two-step process:
- Microbial Action: In the colon, microbial enzymes, specifically glycosidases and reductases/hydrogenases, break down ferulic acid 4'-O-glucoside into dihydroferulic acid. []
- Phase II Metabolism: After absorption, dihydroferulic acid undergoes phase II metabolism, primarily in the liver, where it is conjugated with glucuronic acid, forming dihydroferulic acid 4-O-glucuronide. [, ]
Q3: Are there analytical methods available to detect and quantify Dihydroferulic acid 4-O-glucuronide?
A: Yes, researchers primarily utilize high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to identify and quantify dihydroferulic acid 4-O-glucuronide in biological samples like plasma and urine. [, ] This technique offers the sensitivity and selectivity needed to detect this metabolite accurately, even at low concentrations. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4,8,11-Tris(carboxymethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]acetic acid;tetrahydrochloride](/img/structure/B49196.png)

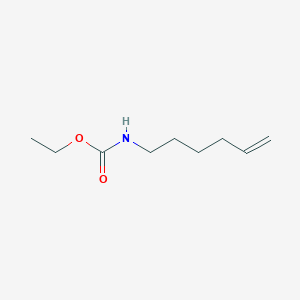

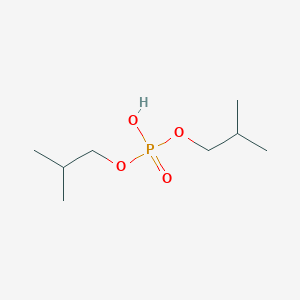
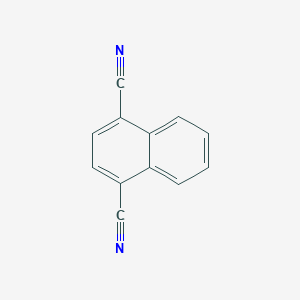
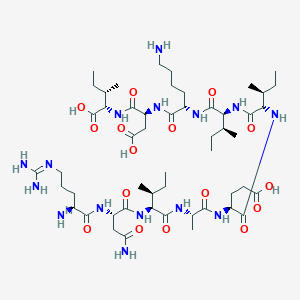
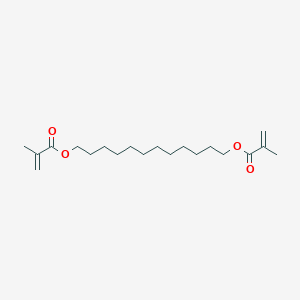
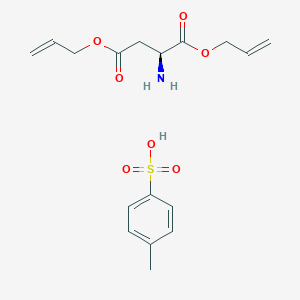

![[4-(Chloromethylsulfonyloxy)phenyl] benzoate](/img/structure/B49219.png)
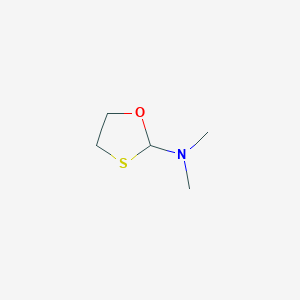
![2-Amino-2-[2-(3-azido-4-octylphenyl)ethyl]-1,3-propanediol](/img/structure/B49225.png)